molecular formula C13H15BBrCl3O2 B2914048 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester CAS No. 2377611-86-2

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester

Cat. No.: B2914048
CAS No.: 2377611-86-2
M. Wt: 400.33
InChI Key: HWXJQGHPTWRJAK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C13H15BBrCl3O2 and its molecular weight is 400.33. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester are the carbon-carbon (C-C) bonds in organic compounds . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . The protodeboronation process is catalyzed and utilizes a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is crucial in the synthesis of various organic compounds .

Pharmacokinetics

The compound’s pharmacokinetics are influenced by its susceptibility to hydrolysis . The kinetics of this hydrolysis are dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the compound’s action is the formation of new C-C bonds in organic compounds . This is achieved through the Suzuki–Miyaura reaction , which results in the formation of biaryl compounds . These compounds are crucial in various fields, including medicinal chemistry, agrochemicals, and materials science .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy can be affected by changes in pH . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Properties

IUPAC Name

2-[2-(bromomethyl)-3,4,5-trichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrCl3O2/c1-12(2)13(3,4)20-14(19-12)8-5-9(16)11(18)10(17)7(8)6-15/h5H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXJQGHPTWRJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2CBr)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrCl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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